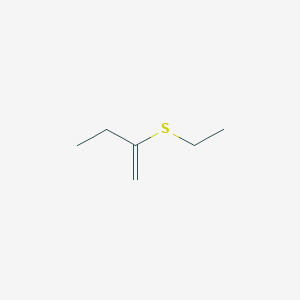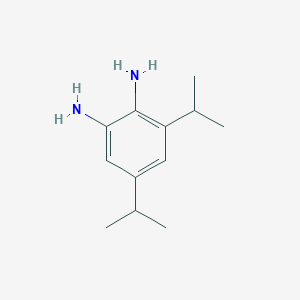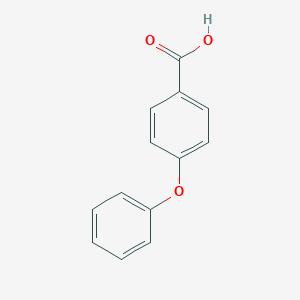
3,3-Dimethylindolin-2-one
Overview
Description
“3,3-Dimethylindolin-2-one” is a chemical compound with the molecular formula C10H11NO . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethylindolin-2-one” consists of a benzene ring attached to a pyrrole ring, with two methyl groups attached to the nitrogen atom . This structure is responsible for its unique chemical properties and reactivity .
Chemical Reactions Analysis
“3,3-Dimethylindolin-2-one” participates in various chemical reactions. Its reactivity is influenced by the presence of the two methyl groups and the nitrogen atom in its structure .
Physical And Chemical Properties Analysis
“3,3-Dimethylindolin-2-one” has several physical and chemical properties that make it useful in various applications. These include its molecular weight, melting point, boiling point, and solubility .
Scientific Research Applications
Alzheimer’s Disease Treatment
Indolin-2-one derivatives, such as 3,3-Dimethylindolin-2-one, have been synthesized and tested as potential inhibitors of acetylcholine esterase (AChE), an enzyme that plays a key role in Alzheimer’s disease . The compounds were designed based on the structural feature of donepezil, a known AChE inhibitor currently used clinically to treat Alzheimer’s disease .
Anti-Inflammatory Agents
3-Substituted-indolin-2-one derivatives have shown significant anti-inflammatory activity . Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
Anticancer Agents
Indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines . Five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17 µM) . Compound 5g was the most potent one with IC 50 values as low as 0.65 µM, even more potent than adriamycin, a positive control .
Drug Design Scaffold
Due to the presence of the indolin-2-one core structure, 3,3-Dimethylindolin-2-one might hold potential as a scaffold for designing new drugs. Indolin-2-ones are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.
Antitubercular Activity
Indole derivatives, which include indolin-2-ones, have been investigated for their in vitro antitubercular activity . Derivatives derived from pyridine and Indole were prepared and tested against Mycobacterium tuberculosis and Mycobacterium bovis .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Some indolin-2-one derivatives have been found to inhibit acetylcholine esterase (ache), a key enzyme in the nervous system . Other derivatives have shown anti-inflammatory activity, potentially affecting pathways related to inflammation .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Some indolin-2-one derivatives have shown potential as ache inhibitors and anti-inflammatory agents .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310375 | |
| Record name | 3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylindolin-2-one | |
CAS RN |
19155-24-9 | |
| Record name | 19155-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethylindolin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one synthesized via photochemical reaction?
A1: The research paper describes a method where N-(cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light exposure. [] This photochemical reaction leads to the formation of a 1:1 adduct, which undergoes rearrangement to yield 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one.
Q2: What is the structural characterization of 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one?
A2: While the research paper does not explicitly provide the molecular formula and weight, it does state that a 1:1 adduct is formed. [] This information, along with knowledge of the starting materials and the proposed reaction mechanism, allows one to deduce the structure. Further analysis, such as mass spectrometry and NMR spectroscopy, would be needed to confirm the structure and obtain spectroscopic data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

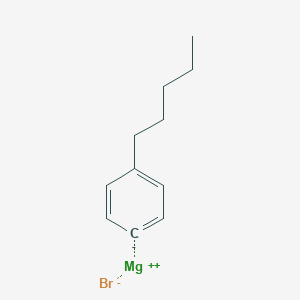

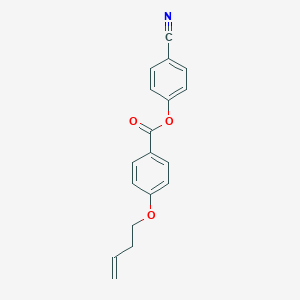
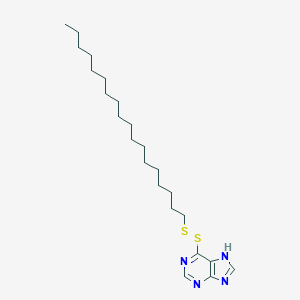


![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)

